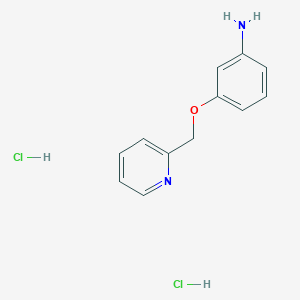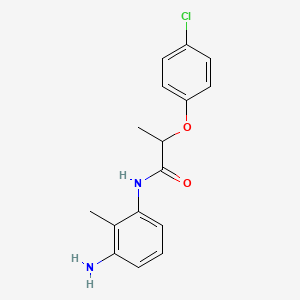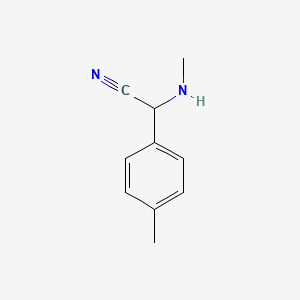![molecular formula C13H14N2O5 B1390956 [1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 1179367-19-1](/img/structure/B1390956.png)
[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
説明
[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a useful research compound. Its molecular formula is C13H14N2O5 and its molecular weight is 278.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enzymatic Remediation of Organic Pollutants
Compounds similar to [1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid may play a role in the enzymatic remediation of organic pollutants. The use of redox mediators in combination with oxidoreductive enzymes, such as laccases and peroxidases, has been explored for the degradation of recalcitrant compounds in wastewater. These systems can enhance the efficiency and substrate range of enzymatic degradation, offering potential applications in the treatment of industrial effluents containing aromatic compounds (Husain & Husain, 2007).
Antioxidant Activity and Health Benefits
Compounds with structural similarities or related functional groups have been studied for their antioxidant properties. For instance, vanillic acid, which shares a methoxybenzyl moiety, has been recognized for its antioxidant, anti-inflammatory, and neuroprotective properties. These pharmacological activities suggest potential health benefits and therapeutic applications in treating diseases related to oxidative stress (Ingole et al., 2021).
Analytical Methods in Antioxidant Research
The compound may find applications in analytical research, particularly in studies focusing on antioxidant activity. Various assays and methods have been developed to determine the antioxidant capacity of compounds, which involve chemical reactions monitored by spectrophotometry. These methods are crucial for understanding the antioxidant potential of various compounds and their implications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Bacterial Catabolism and Biotechnological Applications
The study of bacterial catabolism of compounds with functionalities similar to this compound can reveal insights into biotechnological applications. The understanding of bacterial pathways involved in the degradation of complex organic molecules can lead to advancements in bioremediation technologies and the development of microbial strains for industrial applications (Laird et al., 2020).
作用機序
Target of Action
The primary target of [1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid, also known as MFCD30723555, is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the synthesis of prostaglandins, which are responsible for inflammation, pain, and fever .
Mode of Action
MFCD30723555 interacts with the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever . The compound’s N-4-methoxybenzyl moiety (TSN4) has been found to have anti-inflammatory potential .
Biochemical Pathways
The inhibition of COX-2 by MFCD30723555 affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain sensation, and regulation of body temperature . By inhibiting COX-2, MFCD30723555 reduces the production of prostaglandins, thereby alleviating symptoms of inflammation and pain .
Result of Action
The primary result of MFCD30723555’s action is the reduction of inflammation and pain . By inhibiting the COX-2 enzyme and subsequently reducing the production of prostaglandins, MFCD30723555 can alleviate symptoms associated with inflammation, such as swelling, redness, and pain .
生化学分析
Biochemical Properties
[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their activity.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in stress responses and metabolic processes . Additionally, it has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain enzymes involved in oxidative stress responses, thereby reducing the production of reactive oxygen species . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound has been observed to affect cellular processes such as proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as reducing oxidative stress and improving metabolic function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels . For instance, it has been shown to influence the metabolism of fatty acids and amino acids, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in different tissues can affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It is directed to specific compartments or organelles within the cell, where it can exert its effects . Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate cellular sites to perform its biological functions.
特性
IUPAC Name |
2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-20-9-4-2-8(3-5-9)7-15-12(18)10(6-11(16)17)14-13(15)19/h2-5,10H,6-7H2,1H3,(H,14,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZIDRBYLJOMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B1390881.png)



![4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1390887.png)







